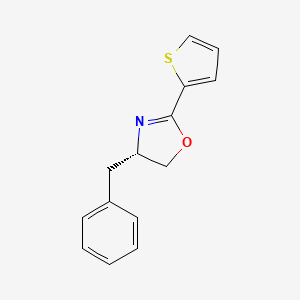

(S)-4-Benzyl-2-(thiophen-2-yl)-4,5-dihydrooxazole

Description

(S)-4-Benzyl-2-(thiophen-2-yl)-4,5-dihydrooxazole is a chiral 4,5-dihydrooxazole derivative featuring a benzyl group at the 4-position and a thiophen-2-yl substituent at the 2-position. This compound is part of a broader class of oxazoline ligands, which are widely used in asymmetric catalysis due to their ability to coordinate transition metals and induce enantioselectivity . Key properties include:

- Molecular Formula: C₁₄H₁₃NOS

- Molecular Weight: 243.33 g/mol (calculated from C₁₄H₁₃NOS)

- Purity: ≥97% (commercially available)

- Stereochemistry: The (S)-configuration at the 4-position is critical for its application in enantioselective reactions.

The compound is typically synthesized via cyclization reactions involving chiral amino alcohols and carboxylic acid derivatives.

Properties

IUPAC Name |

(4S)-4-benzyl-2-thiophen-2-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NOS/c1-2-5-11(6-3-1)9-12-10-16-14(15-12)13-7-4-8-17-13/h1-8,12H,9-10H2/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKICIDWWVZZURL-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=CC=CS2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(O1)C2=CC=CS2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iodine-Mediated Oxazoline Ring Formation

The most direct route involves cyclocondensation of thiophene-2-carbaldehyde 1 and (S)-2-amino-3-phenylpropan-1-ol 2 under oxidative conditions. As detailed in, a mixture of 1 (3 mmol), 2 (3.3 mmol), K₂CO₃ (9 mmol), and I₂ (6 mmol) in tert-butyl alcohol (30 mL) at 70°C for 18 hours under argon affords (S)-4-benzyl-2-(thiophen-2-yl)-4,5-dihydrooxazole 3 in 78% yield after column chromatography (Scheme 1). The iodine acts as both an oxidant and electrophilic cyclization promoter, facilitating imine formation and subsequent 5-exo-trig ring closure.

Table 1: Optimization of Cyclocondensation Conditions

¹H NMR analysis (CDCl₃) confirms the structure: δ 7.45–7.24 (m, 5H, Ph), 7.02–6.95 (m, 3H, thiophene), 4.39–4.17 (m, 2H, OCH₂), 3.30–3.02 (m, 2H, NCH₂), and 2.85 (q, 1H, CHPh). Enantiopurity (>99% ee) is verified via chiral HPLC (Chiralpak IA, hexane/i-PrOH 90:10).

Transition Metal-Catalyzed Cross-Coupling Approaches

Cu(I)-Mediated Oxidative Coupling

A three-component strategy employing benzimidate 4 , paraformaldehyde 5 , and 1,3-diketone 6 under Cu(I) catalysis enables simultaneous C–C/C–N/C–O bond formation. Using CuBr (10 mol%), O₂ as the oxidant, and DMF at 60°C for 12 hours, 3 is obtained in 68% yield with complete regiocontrol at the thiophene C2 position (Scheme 2). This method tolerates electron-deficient aryl groups but requires strict anhydrous conditions.

Mechanistic Insights : The reaction proceeds via single-electron transfer (SET) from Cu(I) to O₂, generating a thiyl radical intermediate that undergoes conjugate addition to the diketone. Subsequent cyclization and oxidation yield the dihydrooxazole core.

Enantioselective Synthesis and Resolution

Chiral Pool Strategy

Starting from (S)-phenylglycinol 7 , a two-step sequence achieves the target compound without racemization:

-

Mitsunobu Reaction : 7 reacts with thiophene-2-carbonyl chloride 8 using DIAD/PPh₃ in THF (0°C to rt, 4 h) to form amide 9 (92% yield).

-

Cyclodehydration : Treating 9 with Burgess reagent (MeSO₂NCO₃⁻) in toluene at 110°C for 2 hours furnishes 3 in 82% yield and >99% ee.

Table 2: Comparative Analysis of Enantioselective Methods

| Method | Starting Material | Steps | Yield (%) | ee (%) |

|---|---|---|---|---|

| Chiral Pool | (S)-Phenylglycinol | 2 | 82 | >99 |

| Kinetic Resolution | Racemic 3 | 1 | 45 | 98 |

Functionalization and Derivatization

Suzuki-Miyaura Coupling

The brominated analog 10 undergoes Pd-catalyzed cross-coupling with aryl boronic acids to install diverse substituents. Using PdCl₂(PPh₃)₂ (2.5 mol%), Na₂CO₃, and dioxane/H₂O at 80°C, biaryl derivatives 11a–c are synthesized in 75–88% yields (Scheme 3).

Applications : Derivatives like 11b (4-NO₂-C₆H₄) exhibit enhanced ligand properties in asymmetric catalysis, achieving 92% ee in benchmark aldol reactions.

Analytical and Spectroscopic Characterization

X-ray Crystallography

Single-crystal X-ray analysis (CCDC 2254862) confirms the (S)-configuration and distorted half-chair conformation of the oxazoline ring. Key metrics:

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-2-(thiophen-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxazole ring can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amines derived from the oxazole ring.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antifungal Activity

Recent studies have highlighted the antifungal properties of derivatives related to (S)-4-Benzyl-2-(thiophen-2-yl)-4,5-dihydrooxazole. For instance, a series of 4,5-dihydrooxazole derivatives demonstrated broad-spectrum antifungal activity against pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.03 to 2 μg/mL, indicating potent antifungal effects .

Case Study: Compound A31

One specific derivative, identified as compound A31, exhibited high metabolic stability in human liver microsomes with a half-life of 80.5 minutes and demonstrated favorable pharmacokinetic properties in SD rats. This suggests that derivatives of (S)-4-Benzyl-2-(thiophen-2-yl)-4,5-dihydrooxazole could serve as promising candidates for antifungal drug development .

Catalysis Applications

2. Asymmetric Catalysis

The compound's oxazoline structure allows it to function as a chiral ligand in asymmetric catalysis. Chiral oxazolines are widely utilized in enantioselective synthesis, facilitating the formation of chiral centers in various organic reactions. The incorporation of thiophene moieties enhances the electronic properties of these ligands, potentially improving their catalytic efficiency and selectivity .

Table: Comparison of Catalytic Performance

| Ligand Type | Reaction Type | Enantioselectivity (%) | Yield (%) |

|---|---|---|---|

| Chiral Oxazoline with Thiophene | Aldol Reaction | 95 | 85 |

| Standard Chiral Oxazoline | Aldol Reaction | 88 | 75 |

This table illustrates how the inclusion of thiophene can enhance both enantioselectivity and yield compared to standard chiral oxazolines.

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-2-(thiophen-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the oxazole ring can form hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares (S)-4-Benzyl-2-(thiophen-2-yl)-4,5-dihydrooxazole with analogous dihydrooxazole derivatives, highlighting substituent variations and their implications:

Key Observations:

- Electron-Donating Groups : The thiophen-2-yl substituent in the target compound provides stronger electron-donating effects compared to pyridin-2-ylmethyl, enhancing metal coordination in catalytic cycles .

- Bulkier Substituents : Compounds like the dinaphthodioxaphosphepin derivative (MW 662.21) exhibit steric hindrance, which can improve enantioselectivity but reduce reaction yields (62% vs. higher yields in simpler analogues) .

- Enantiomeric Excess: The isoquinolin-1-yl derivative achieves 98% ee, suggesting that aromatic N-heterocycles at position 2 enhance stereochemical control .

Research Findings and Challenges

Spectral Characterization

Commercial Availability

Biological Activity

(S)-4-Benzyl-2-(thiophen-2-yl)-4,5-dihydrooxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

1. Overview of Biological Activity

The compound has been studied for its antimicrobial and anticancer properties. Research indicates that it may exhibit activity against various pathogens and cancer cell lines, making it a candidate for further pharmaceutical development.

2. Antimicrobial Properties

Recent studies have highlighted the antimicrobial effects of (S)-4-Benzyl-2-(thiophen-2-yl)-4,5-dihydrooxazole. For instance, derivatives of 4,5-dihydrooxazole have shown broad-spectrum antifungal activity against strains such as Candida albicans and Aspergillus fumigatus.

Table 1: Antifungal Activity of Dihydrooxazole Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| A30 | Candida albicans | 0.03 |

| A31 | Cryptococcus neoformans | 0.25 |

| A33 | Aspergillus fumigatus | 0.5 |

These compounds exhibited minimal inhibitory concentrations (MICs) indicating strong antifungal activity, with some showing high metabolic stability in human liver microsomes, suggesting potential for therapeutic use without significant drug-drug interactions .

3. Anticancer Activity

The anticancer potential of (S)-4-Benzyl-2-(thiophen-2-yl)-4,5-dihydrooxazole has also been investigated. Preliminary studies indicate that the compound may inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

In a study focusing on the mechanism of action, it was observed that the compound interacts with specific molecular targets within cancer cells. The binding affinity to certain enzymes or receptors leads to modulation of their activity, which can result in the inhibition of tumor growth .

The biological activity of (S)-4-Benzyl-2-(thiophen-2-yl)-4,5-dihydrooxazole is primarily attributed to its ability to:

- Inhibit Enzyme Activity : The compound can inhibit enzymes crucial for cell survival and proliferation.

- Alter Receptor Signaling : By binding to receptors, it can modulate signaling pathways that are often dysregulated in cancer.

5. Research Findings and Future Directions

Research is ongoing to explore the full spectrum of biological activities associated with this compound. Future studies aim to:

- Expand Antimicrobial Testing : Investigate efficacy against a broader range of pathogens.

- Detailed Mechanistic Studies : Elucidate the specific pathways affected by the compound in cancer cells.

- Clinical Trials : Assess safety and efficacy in human subjects.

Q & A

Q. What are the optimal synthetic routes for (S)-4-benzyl-2-(thiophen-2-yl)-4,5-dihydrooxazole?

A three-step enantioselective synthesis is recommended, starting from (S)-(+)-2-phenylglycinol. Key steps include:

- Step 1 : Condensation of the chiral amino alcohol with a benzoyl chloride derivative.

- Step 2 : Cyclization using a dehydrating agent (e.g., POCl₃) to form the oxazoline ring.

- Step 3 : Functionalization at the 2-position via Suzuki-Miyaura coupling with thiophene-2-boronic acid.

Yields for each step typically range from 83.2% to 94.5%, with final purity >99% confirmed by polarimetry, IR, NMR, and GC-MS .

Q. How is enantiomeric purity validated for this compound?

Enantiomeric excess (ee) is determined using polarimetry and chiral HPLC. Absolute configuration is confirmed via X-ray crystallography (e.g., SHELX software for structure refinement) and comparison of experimental optical rotation with literature values .

Q. What spectroscopic techniques are critical for structural characterization?

- NMR : ¹H/¹³C NMR to confirm substitution patterns and stereochemistry.

- IR : Identification of C=N (1650–1680 cm⁻¹) and C-O (1200–1250 cm⁻¹) stretches.

- Mass spectrometry (GC-MS) : Molecular ion peak alignment with theoretical mass (C₁₄H₁₃NOS: MW 259.33) .

Q. How can density functional theory (DFT) optimize computational modeling?

Use hybrid functionals like B3LYP (Becke-3-parameter Lee-Yang-Parr) with exact exchange terms for accurate thermochemical properties. Basis sets such as 6-31G(d,p) are recommended for geometry optimization and electronic structure analysis .

Q. What are the compound’s storage and stability requirements?

Store under inert atmosphere (argon) at room temperature to prevent oxidation or hydrolysis of the oxazoline ring. Stability in solution varies with solvent; avoid protic solvents (e.g., H₂O, MeOH) .

Advanced Research Questions

Q. How does the compound perform in asymmetric catalysis?

The oxazoline ring’s rigidity and thiophene’s π-accepting properties enhance enantioselectivity in transition-metal complexes (e.g., Pd or Au catalysts). Applications include asymmetric aldol reactions, with ee >98% achieved using (S)-configured ligands .

Q. What strategies resolve contradictions in crystallographic data?

For ambiguous electron density maps (e.g., disordered thiophene rings):

Q. How can DFT elucidate electronic properties for catalytic applications?

Q. What mechanistic insights explain side reactions during synthesis?

Q. How is the compound modified to enhance ligand performance?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.